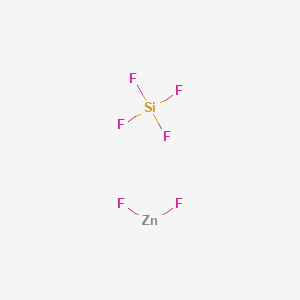
Difluorozinc;tetrafluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly used as a hardener for concrete, a mothproofing agent for textiles, a glaze for glass and ceramics, and a plaster additive . This compound is recognized for its versatility and wide range of applications in various industries.
准备方法
Synthetic Routes and Reaction Conditions
Zinc silicofluoride can be synthesized by reacting zinc oxide or zinc carbonate with hydrofluorosilicic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
ZnO+H2SiF6→ZnSiF6+H2O
Industrial Production Methods
In industrial settings, zinc silicofluoride is produced by dissolving zinc oxide or zinc carbonate in hydrofluorosilicic acid. The solution is then evaporated to obtain the crystalline form of zinc silicofluoride. This method ensures high purity and yield of the compound .
化学反应分析
Types of Reactions
Zinc silicofluoride primarily undergoes hydrolysis and redox reactions. It has weak oxidizing or reducing powers, but redox reactions can still occur .
Common Reagents and Conditions
Hydrolysis: Zinc silicofluoride can be hydrolyzed in the presence of water to form zinc hydroxide and silicic acid.
Redox Reactions: Although it has weak oxidizing or reducing powers, zinc silicofluoride can participate in redox reactions under specific conditions.
Major Products Formed
Hydrolysis: The hydrolysis of zinc silicofluoride results in the formation of zinc hydroxide and silicic acid.
Redox Reactions: Depending on the specific conditions and reagents used, various products can be formed through redox reactions involving zinc silicofluoride.
科学研究应用
Zinc silicofluoride has numerous applications in scientific research and industry:
Biology and Medicine: While specific applications in biology and medicine are limited, its role as a mothproofing agent for textiles indirectly benefits public health by reducing the spread of pests.
Industry: Zinc silicofluoride is widely used as a hardener for concrete, a glaze for glass and ceramics, and a plaster additive.
作用机制
Zinc silicofluoride exerts its effects primarily through its chemical interactions with other substances. When used as a hardener for concrete, it reacts with the components of the concrete mixture to form a more durable and resistant material. In mothproofing, it interacts with the fibers of textiles to create a protective barrier against pests .
相似化合物的比较
Similar Compounds
Zinc Fluoride (ZnF₂): Zinc fluoride is another zinc-based compound with similar applications in industry.
Zinc Fluorosilicate: This compound is often used interchangeably with zinc silicofluoride and has similar properties and applications.
Uniqueness
Zinc silicofluoride is unique due to its combination of zinc and silicofluoride ions, which impart specific properties such as enhanced durability in concrete and effectiveness as a mothproofing agent. Its versatility and wide range of applications make it a valuable compound in various industries .
属性
分子式 |
F6SiZn |
|---|---|
分子量 |
207.5 g/mol |
IUPAC 名称 |
difluorozinc;tetrafluorosilane |
InChI |
InChI=1S/F4Si.2FH.Zn/c1-5(2,3)4;;;/h;2*1H;/q;;;+2/p-2 |
InChI 键 |
WHTCETABRQYYES-UHFFFAOYSA-L |
规范 SMILES |
F[Si](F)(F)F.F[Zn]F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















